2'-Deoxyuridine 5'-monophosphate disodium
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Overview
Description
2’‘-Deoxyuridine 5’'-monophosphate disodium salt is a nucleotide analog that plays a crucial role in the synthesis of DNA. It is a substrate for the enzyme thymidylate synthase, which converts it into deoxythymidine monophosphate. This compound is essential in the study of DNA synthesis and repair mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’‘-Deoxyuridine 5’‘-monophosphate disodium salt typically involves the reductive methylation of 2’‘-deoxyuridine 5’‘-monophosphate. One common method includes the use of 2’'-iodouridine, 10% palladium on carbon, and triethylamine in ethanol. The reaction is carried out under hydrogen gas at room temperature for 2 hours. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of 2’‘-Deoxyuridine 5’'-monophosphate disodium salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2’‘-Deoxyuridine 5’'-monophosphate disodium salt undergoes several types of chemical reactions, including:
Methylation: Conversion to deoxythymidine monophosphate by thymidylate synthase.
Oxidation and Reduction: Involvement in redox reactions during DNA synthesis and repair.
Common Reagents and Conditions
Methylation: Thymidylate synthase, methotrexate (inhibitor).
Oxidation/Reduction: Various oxidizing and reducing agents used in DNA synthesis studies.
Major Products
Deoxythymidine monophosphate: The primary product formed from the methylation of 2’‘-Deoxyuridine 5’'-monophosphate disodium salt.
Scientific Research Applications
2’‘-Deoxyuridine 5’'-monophosphate disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reference substrate in studies of nucleotide analogs.
Biology: Essential in the study of DNA synthesis and repair mechanisms.
Medicine: Investigated for potential chemotherapy applications due to its role in DNA synthesis.
Industry: Used in the production of nucleotide-based pharmaceuticals
Mechanism of Action
The primary mechanism of action of 2’‘-Deoxyuridine 5’'-monophosphate disodium salt involves its conversion to deoxythymidine monophosphate by thymidylate synthase. This conversion is crucial for DNA synthesis and repair. The inhibition of this process by methotrexate is a key factor in controlling bacterial and eukaryotic cell growth .
Comparison with Similar Compounds
Similar Compounds
- Uridine 5’'-monophosphate disodium salt
- Thymidine 5’'-monophosphate disodium salt
- 2’‘-Deoxycytidine 5’'-monophosphate disodium salt
Uniqueness
2’‘-Deoxyuridine 5’'-monophosphate disodium salt is unique due to its specific role as a substrate for thymidylate synthase and its involvement in the synthesis of deoxythymidine monophosphate. This makes it particularly valuable in studies related to DNA synthesis and repair .
Properties
Molecular Formula |
C9H13N2Na2O8P |
---|---|
Molecular Weight |
354.16 g/mol |
IUPAC Name |
disodium;[5-(2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H15N2O8P.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)19-6(5)4-18-20(15,16)17;;/h5-6,8,12H,1-4H2,(H,10,13,14)(H2,15,16,17);;/q;2*+1/p-2 |
InChI Key |
CDAUTPNXCDHNON-UHFFFAOYSA-L |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
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